(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one
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Overview
Description
“(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one” is a complex organic compound that features a benzodioxole group, a piperazine derivative, and a thioxotetrahydroimidazol-4-one core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Group: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with 2,6-dimethylphenyl chloride.
Construction of the Thioxotetrahydroimidazol-4-one Core: This involves the cyclization of appropriate thiourea derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the employment of catalysts and solvents that are suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole group.
Reduction: Reduction reactions can occur at the imidazole ring or the piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-benzodioxol-5-ylmethylene)-2-thioxotetrahydro-4H-imidazol-4-one: Lacks the piperazine moiety.
3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one: Lacks the benzodioxole group.
Uniqueness
The presence of both the benzodioxole and piperazine groups in “(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one” makes it unique, potentially offering a combination of biological activities that are not present in the similar compounds.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-16-4-3-5-17(2)22(16)27-10-8-26(9-11-27)14-28-23(29)19(25-24(28)32)12-18-6-7-20-21(13-18)31-15-30-20/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,25,32)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCVLWVGRUAEST-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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